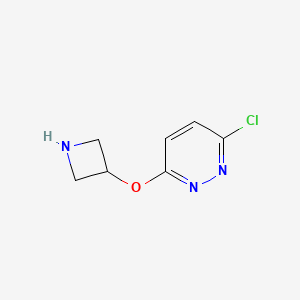
3-(Azetidin-3-yloxy)-6-chloropyridazine
Vue d'ensemble
Description
3-(Azetidin-3-yloxy)-6-chloropyridazine is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Azetidin-3-yloxy)-6-chloropyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to provide a comprehensive overview.
- Chemical Formula : C8H9ClN2O
- Molecular Weight : 182.62 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of chloropyridazine derivatives with azetidine-based nucleophiles. Various synthetic routes have been explored, including:
- Nucleophilic substitution reactions with azetidine derivatives.
- Coupling reactions using palladium-catalyzed methods to enhance yield and selectivity.
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.
| Compound | COX-2 IC50 (μM) | Comparison (Celecoxib IC50) |
|---|---|---|
| This compound | 0.04 ± 0.01 | Similar |
| Celecoxib | 0.04 ± 0.01 | - |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
| A549 (lung cancer) | 12.3 | Cell cycle arrest |
Preliminary results suggest that the mechanism may involve the modulation of key signaling pathways associated with cell growth and survival.
3. Nicotinic Receptor Activity
Molecular modeling studies have shown that derivatives of this compound can interact with neuronal nicotinic acetylcholine receptors (nAChRs). The binding affinity of these compounds was found to be in the nanomolar range, indicating potential for neuropharmacological applications.
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the azetidine and chloropyridazine moieties significantly influence biological activity. Electron-donating groups on the pyridazine ring enhance COX inhibition, while specific substitutions on the azetidine ring improve anticancer efficacy.
Key Findings:
- Substituents on Pyridazine : Chlorine at position 6 is crucial for maintaining activity against COX enzymes.
- Azetidine Modifications : Variations in the azetidine structure can lead to improved selectivity for nAChRs.
Case Studies
- Anti-inflammatory Efficacy : A study conducted by Al-Smaisim et al. demonstrated that the compound effectively reduced inflammation in carrageenan-induced paw edema models, comparable to established anti-inflammatory drugs like indomethacin.
- Cancer Cell Line Studies : Research published in the Journal of Fluorine Chemistry evaluated this compound against multiple cancer cell lines, revealing promising results in inhibiting growth and inducing apoptosis.
Propriétés
IUPAC Name |
3-(azetidin-3-yloxy)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-2-7(11-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJDIMVZXXFGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















